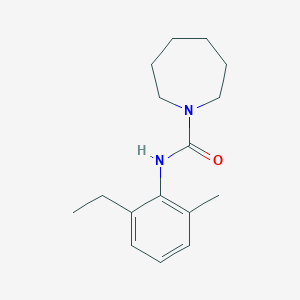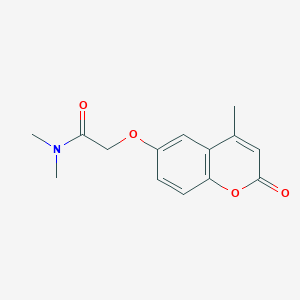![molecular formula C15H20N2O2 B7512115 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DMPE is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
科学研究应用
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone also has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for research on 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as immunology and infectious diseases, and the exploration of its structure-activity relationships to identify more potent and selective analogs. Additionally, the in vivo efficacy and safety of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone need to be further evaluated to determine its potential as a therapeutic agent.
合成方法
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process, starting from 2,4-dimethylbenzoyl chloride and piperazine. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to form 1-(2,4-dimethylbenzoyl)piperazine. The second step involves the reaction of 1-(2,4-dimethylbenzoyl)piperazine with acetyl chloride in the presence of a base to form 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. The purity of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved through recrystallization from a suitable solvent.
属性
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-5-14(12(2)10-11)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTZZCPRXZVCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)



![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
